![molecular formula C17H17N3OS B2419776 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide CAS No. 771502-94-4](/img/structure/B2419776.png)
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide
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Overview
Description
“N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide” is a compound that contains an imidazo[2,1-b]thiazole ring. Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives has been reported in the literature. A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazole in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives have been studied extensively. For instance, the transformation of 2-aminobenzothiazoles with α-bromoketones in organic solvents has been reported .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anticancer Activity
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide: and related imidazo[2,1-b]thiazole derivatives have shown promising anticancer properties. For instance:
- A series of arylidenehydrazide compounds synthesized from this scaffold were evaluated for antitumor activity. Compound 3b exhibited broad-spectrum antiproliferative activity against various cancer cell lines, including ovarian, colon, renal, and leukemia cells .
EGFR Inhibition
The scaffold of imidazo[2,1-b]thiazole derivatives has been explored for its potential as an epidermal growth factor receptor (EGFR) inhibitor. Researchers have used molecular docking and scaffold-hopping strategies to design novel EGFR inhibitors based on this scaffold .
Neuroprotective Applications
The imidazo[2,1-b]thiazole scaffold has been explored for neuroprotective properties. Although research on N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide is limited, its unique structure may contribute to neuroprotective effects.
Future Directions
The future directions for “N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by thiazole derivatives, there is potential for the development of new drugs with lesser side effects .
Mechanism of Action
Target of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis (mtb) h37ra , suggesting that this compound may also target proteins or enzymes in this bacterium.
Mode of Action
Molecular docking and dynamics studies have been carried out for similar compounds to understand their putative binding pattern and the stability of the protein-ligand complex . These studies can provide insights into how this compound might interact with its targets.
Biochemical Pathways
Similar compounds have been found to selectively inhibit mtb over a panel of non-tuberculous mycobacteria (ntm) , suggesting that this compound may affect pathways specific to Mtb.
Pharmacokinetics
In silico admet prediction has been carried out for similar compounds , which can provide insights into the potential pharmacokinetic properties of this compound.
Result of Action
Similar compounds have shown significant in vitro antitubercular activity , suggesting that this compound may also have antitubercular effects.
Action Environment
The synthesis of similar compounds has been carried out under relatively mild conditions , suggesting that this compound may also be stable under a range of environmental conditions.
properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-16(13-3-1-2-4-13)18-14-7-5-12(6-8-14)15-11-20-9-10-22-17(20)19-15/h5-11,13H,1-4H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMENTHWNORLECO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide |
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